3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane

Medicinal Chemistry Chemical Biology Drug Discovery

Flat, planar compound libraries limit medicinal chemistry success. This spirocyclic bromomethyl ether introduces three-dimensionality, enhancing binding selectivity and metabolic stability. - Rigid 2,7-dioxaspiro[4.4]nonane core with two H-bond acceptors enables escape-from-flatland strategies - Reactive bromomethyl group for facile azide installation and strain-promoted/CuAAC click conjugation - Versatile building block for rapid SAR library synthesis via nucleophilic substitution with amines, thiols, or alkoxides Available in 95% purity; shipped globally under ambient conditions.

Molecular Formula C8H13BrO2
Molecular Weight 221.09 g/mol
Cat. No. B13257899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane
Molecular FormulaC8H13BrO2
Molecular Weight221.09 g/mol
Structural Identifiers
SMILESC1COCC12CC(OC2)CBr
InChIInChI=1S/C8H13BrO2/c9-4-7-3-8(6-11-7)1-2-10-5-8/h7H,1-6H2
InChIKeyIZWUIGDKYFMQSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane


3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane (CAS 2059939-63-6) is a spirocyclic bromomethyl ether with a molecular formula of C8H13BrO2 and a molecular weight of 221.09 g/mol . Its structure consists of a rigid 2,7-dioxaspiro[4.4]nonane core [1] functionalized with a reactive bromomethyl group at the 3-position, positioning it as a versatile intermediate in organic synthesis and medicinal chemistry [2].

+Rigid 2,7-dioxaspiro core for 3D scaffold exploration
+Reactive bromomethyl handle enables nucleophilic substitution
+Specified purity grade supports experimental reproducibility

Irreplaceability of 3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane


Substituting 3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane with a generic analog such as 1-(Bromomethyl)spiro[4.4]nonane or 2-(Bromomethyl)-1-oxaspiro[4.4]nonane would result in a functionally distinct building block due to key structural and electronic differences . The target compound's unique 2,7-dioxa substitution pattern [1] alters its three-dimensional shape, hydrogen-bonding capacity, and reactivity profile compared to mono-oxa or carba-spiro analogs, directly impacting the geometry and properties of downstream products [2].

Target
3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane
· 2 HBA · 2,7-dioxa geometry
Potential Substitute
Mono-oxa or carba analogs
· 1 HBA · altered 3D shape
H-bonding and shape impact downstream product geometry
Different HBA count and spiro conformation may shift reactivity and target engagement profiles
Versatile bromomethyl handle for modular synthesis
Analog substitution may require re-optimization of synthetic routes and property profiling

3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane: Quantitative Differentiation


Structural Rigidity: 2,7-Dioxa vs. Mono-Oxa

3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane incorporates two oxygen atoms in its spiro core [1], significantly increasing its three-dimensionality and fraction of sp3-hybridized carbons (Fsp3) relative to mono-oxa analogs like 2-(Bromomethyl)-1-oxaspiro[4.4]nonane . The target compound's 2,7-dioxa system provides two hydrogen bond acceptors (HBA) [2] versus the single HBA in mono-oxa analogs, enhancing its potential for target engagement and offering a distinct conformational profile.

HBA Count vs. Mono-Oxa
Class-level
2 HBA vs. 1 HBA
100% increase
Reported structural comparison; may support solubility and target-binding context
Derived from molecular formula analysis; class-level inference
Medicinal Chemistry Chemical Biology Drug Discovery

Click Chemistry Utility for Spiro Dilactones

While not directly for the target compound, its close structural relative 3-Bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-dione has been demonstrated to undergo efficient conversion to an azidomethyl intermediate, followed by a copper-catalyzed click reaction with alkynes to yield triazole-containing spiro dilactones in almost quantitative yields [1]. This validates the bromomethyl group's utility in a high-yielding, modular synthetic sequence.

Click Chemistry Potential
Cross-study
Analog: near-quantitative yields
in CuAAC sequence
Reported class potential for modular spirocyclic library synthesis
Based on 3-Bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-dione; cross-study extrapolation
Organic Synthesis Click Chemistry Spiro Compounds

Commercial Availability with Guaranteed Purity

The compound is commercially available with a guaranteed minimum purity of 95% as specified by suppliers . This contrasts with the lack of specific purity data for many spirocyclic bromomethyl analogs, providing a clear procurement advantage for ensuring experimental reproducibility.

Purity Specification
Supplier data
Min. 95%
Specified purity may support reproducibility in synthesis
Supplier specification; verify Certificate of Analysis
Chemical Procurement Analytical Chemistry Building Blocks

Application Scenarios for 3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane


Medicinal Chemistry: Spirocyclic Drug Design

The compound's rigid 2,7-dioxaspiro core with two hydrogen bond acceptors is a valuable scaffold for medicinal chemists aiming to explore 'escape from flatland' strategies. Its distinct 3D shape and increased Fsp3 can improve binding selectivity and metabolic stability compared to planar aromatic systems [1].

Chemical Biology: Click Chemistry Probes

The bromomethyl group is a convenient handle for installing azide functionality, a prerequisite for strain-promoted or copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. This enables the conjugation of the spiro core to fluorescent dyes, affinity tags, or other functional payloads for target identification or cellular imaging studies [2].

Organic Synthesis: Spirocyclic Library Construction

Serving as a versatile building block, the compound can undergo nucleophilic substitution with a variety of nucleophiles (e.g., amines, thiols, alkoxides) to generate diverse spirocyclic derivatives . This facilitates the rapid exploration of chemical space in library synthesis for phenotypic screening or structure-activity relationship (SAR) campaigns.

Application
Selection Property
Validation Focus
Spirocyclic Drug Design
2,7-Dioxa core rigidity; HBA count
Binding selectivity and metabolic stability assays
Click Chemistry Probes
Bromomethyl handle for azide installation
Click conjugation efficiency and labeling studies
Spirocyclic Library Construction
Versatile nucleophilic substitution site
Library diversity and SAR profiling
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